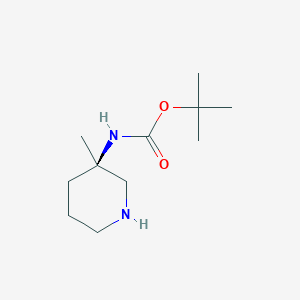

(3R)-3-(Boc-amino)-3-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3R)-3-(Boc-amino)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 . It is also known as TERT-BUTYL N-[(3R)-3-METHYLPIPERIDIN-3-YL]CARBAMATE . This compound is an important fragment for the synthesis of diabetes treatments which rely on DPP-IV inhibitory activity mode of action .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R)-3-(Boc-amino)-3-methylpiperidine” include a predicted boiling point of 308.4±31.0 °C, a predicted density of 1.01±0.1 g/cm3, and a predicted pKa of 12?±.0.20 .Applications De Recherche Scientifique

1. Combinatorial Chemistry

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from piperidine building blocks, have emerged as novel scaffolds for combinatorial chemistry. This advancement was facilitated by employing nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, a methodology that provides a versatile platform for the synthesis of a diverse array of compounds (Schramm et al., 2010).

2. Synthesis of 3,7-Diazabicyclo Derivatives

The utility of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, which hold high potential for biological activity, has been demonstrated. This approach involves a scalable multigram synthesis, highlighting the compound's potential as a precursor for more complex structures (Schramm et al., 2009).

3. β-Selective C(sp3)-H Arylation

Palladium-catalyzed migrative Negishi coupling has been developed for the direct synthesis of 3-aryl-N-Boc-piperidines. This process allows for β-selective C(sp3)-H arylation, opening doors for the creation of complex 3-arylpiperidines, important building blocks in pharmaceutical research (Millet & Baudoin, 2015).

4. Boc Group Migration

The study of N→O tert-butyloxycarbonyl (Boc) migration has provided insights into the mechanistic aspects of compound manipulation. This understanding is crucial for applications that involve precise structural modifications of complex organic molecules (Xue & Silverman, 2010).

5. Enantioselective Syntheses

Enantioselective syntheses of mesityl‐substituted amino acids using N-Boc-protected precursors have been reported, showcasing the potential of such compounds in creating highly lipophilic, conformationally rigid structures, useful in designing complex molecular architectures (Medina et al., 2000).

Mécanisme D'action

Target of Action

The primary target of the compound (3R)-3-(Boc-amino)-3-methylpiperidine is the amino group in various organic compounds . The compound is used as a protecting group for amines during chemical reactions . The tert-butyloxycarbonyl (Boc) group in the compound protects the amino group from reacting, allowing for transformations of other functional groups .

Mode of Action

(3R)-3-(Boc-amino)-3-methylpiperidine interacts with its targets by converting the amino group into a carbamate . This conversion is achieved through a nucleophilic addition-elimination reaction . The Boc group is added to the amine through the precursor Di-tert-butyl decarbonate, which acts as a great electrophile for the nucleophilic addition of the amine .

Biochemical Pathways

The biochemical pathway affected by (3R)-3-(Boc-amino)-3-methylpiperidine involves the protection of amino groups during chemical reactions . The compound allows for the transformation of other functional groups without the interference of the amino group . This is particularly useful in the synthesis of peptides .

Pharmacokinetics

The compound’s use as a protecting group suggests that its bioavailability would be dependent on the specific conditions of the chemical reactions it is used in .

Result of Action

The result of the action of (3R)-3-(Boc-amino)-3-methylpiperidine is the successful protection of the amino group during chemical reactions . This allows for the transformation of other functional groups without the interference of the amino group . The Boc group can be removed when no longer needed, using a strong acid such as trifluoracetic acid (TFA) .

Action Environment

The action, efficacy, and stability of (3R)-3-(Boc-amino)-3-methylpiperidine are influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCNC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-(Boc-amino)-3-methylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2563894.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)

![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)